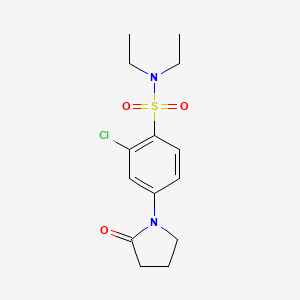
2-chloro-N,N-diethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
説明
2-chloro-N,N-diethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as CPBQ, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. CPBQ is a white crystalline solid that is soluble in organic solvents and exhibits moderate stability under ambient conditions.
作用機序
The exact mechanism of action of 2-chloro-N,N-diethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in various disease processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. Furthermore, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
2-chloro-N,N-diethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and exhibits moderate stability under ambient conditions. This compound is also soluble in organic solvents, making it easy to dissolve in various experimental solutions. However, this compound has some limitations for use in lab experiments. For example, it exhibits low water solubility, which may limit its use in certain experimental setups. This compound is also relatively expensive, which may limit its availability for use in some labs.
将来の方向性
There are several future directions for the study of 2-chloro-N,N-diethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One potential area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the potential use of this compound in combination with other therapeutic agents for the treatment of various disease conditions. Furthermore, the exact mechanism of action of this compound needs to be further elucidated in order to fully understand its therapeutic potential. Finally, the development of new formulations of this compound with improved solubility and bioavailability may increase its potential for use in clinical settings.
科学的研究の応用
2-chloro-N,N-diethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential use as a therapeutic agent in various disease conditions. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
特性
IUPAC Name |
2-chloro-N,N-diethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-3-16(4-2)21(19,20)13-8-7-11(10-12(13)15)17-9-5-6-14(17)18/h7-8,10H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHQXSZTXFHLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)N2CCCC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4424419.png)
![3-{5-[(2-chloro-4-fluorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B4424429.png)
![4-cyano-2-fluoro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4424443.png)
![N-methyl-2-(2-oxo-1-pyrrolidinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B4424451.png)
![methyl [(1-bromo-2-naphthyl)oxy]acetate](/img/structure/B4424454.png)
![N-ethyl-N'-(2-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4424459.png)
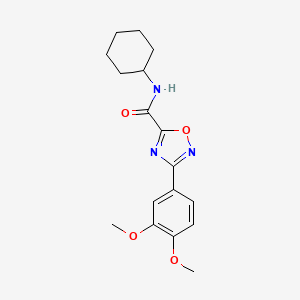
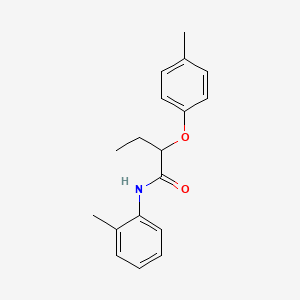
![1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4424473.png)
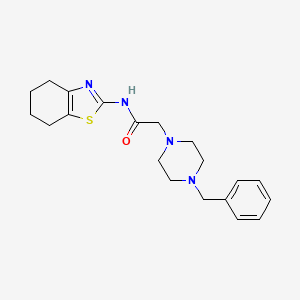
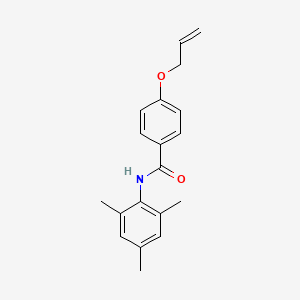
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyridinylpropanamide](/img/structure/B4424491.png)
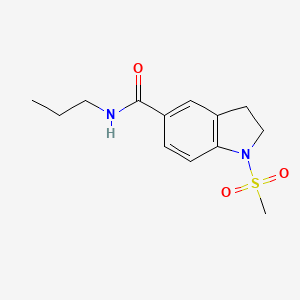
![(3-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B4424524.png)